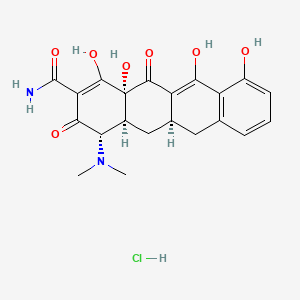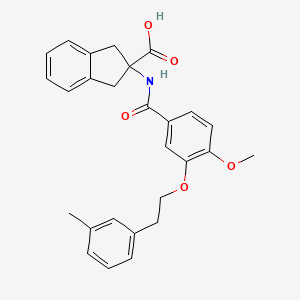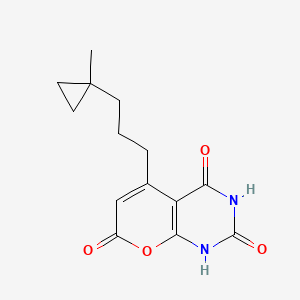
5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCH-900271 is a nicotinic acid derivative designed to treat dyslipidemia. It is known for its ability to reduce plasma free fatty acid levels without causing significant flushing, a common side effect associated with niacin .
Wissenschaftliche Forschungsanwendungen
SCH-900271 has been extensively studied for its potential in treating dyslipidemia. It acts as a potent nicotinic acid receptor agonist, demonstrating good oral bioavailability in all species tested. The compound has shown dose-dependent inhibition of plasma free fatty acid levels, with a 50% reduction at 1.0 mg/kg in fasted male beagle dogs. It has also been evaluated in human clinical trials for its efficacy and safety .
Vorbereitungsmethoden
The synthesis of SCH-900271 involves several steps under anhydrous conditions. The reactions are typically carried out under a nitrogen atmosphere. Solvents such as those purchased from Aldrich and Acros are used without further purification. Flash chromatography is employed using EM Science silica gel 60 (neutral, 230-400 mesh). Analytical methods include 1H NMR and 13C NMR recorded on a Bruker Avance 500 NMR Spectrometer, LCMS analyses on Applied Biosystem API-150, and HRMS analyses on a Micromass QT of Ultima API US Mass Spectrometer by FAB .
Analyse Chemischer Reaktionen
SCH-900271 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include anhydrous solvents and nitrogen atmosphere. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
SCH-900271 exerts its effects by acting as an agonist for the nicotinic acid receptor. This receptor is involved in the regulation of lipid metabolism. By activating this receptor, SCH-900271 helps reduce plasma free fatty acid levels, thereby improving lipid profiles in patients with dyslipidemia .
Vergleich Mit ähnlichen Verbindungen
SCH-900271 is unique in its ability to reduce plasma free fatty acid levels without causing significant flushing, a side effect commonly associated with other nicotinic acid derivatives. Similar compounds include other nicotinic acid receptor agonists, such as niacin, which also target lipid metabolism but often cause flushing as a side effect .
Eigenschaften
CAS-Nummer |
915210-50-3 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19) |
InChI-Schlüssel |
ARJKMWXLIHZLQZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Kanonische SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SCH-900271; SCH 900271; SCH900271. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
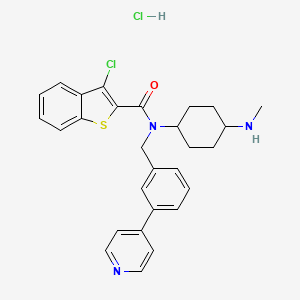
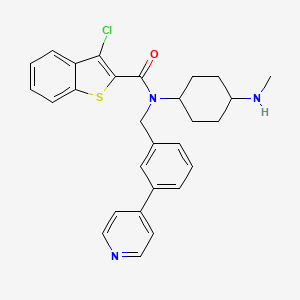

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)

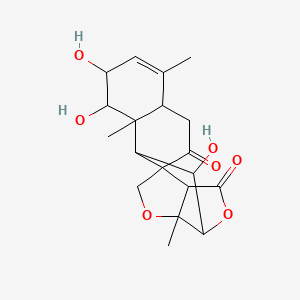
![2H-1-Benzopyran-2-one, 7-[[(1R,2S,4aS,6S,8aR)-decahydro-2,6-dihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]methoxy]-](/img/structure/B610672.png)
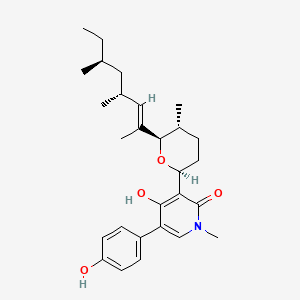
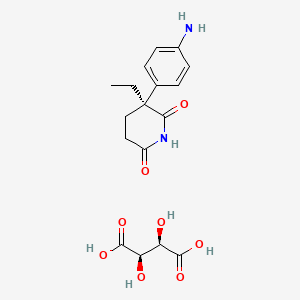
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
